molecular formula C18H26Cl2Hf B1513647 2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride CAS No. 33010-55-8

2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride

Cat. No.: B1513647
CAS No.: 33010-55-8
M. Wt: 491.8 g/mol
InChI Key: ZZDLUYCFDDVDOX-UHFFFAOYSA-L
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Chemical Reactions Analysis

2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2) involves its interaction with molecular targets and pathways specific to its application. For example, in catalytic processes, the compound may act as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with proteins or nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride can be compared with other similar compounds, such as:

These compounds share similarities in their hafnium coordination environment but differ in their ligand structures, which can influence their reactivity and applications. This compound is unique due to its tert-butylcyclopentadienyl ligands, which provide steric hindrance and electronic effects that can affect its chemical behavior and applications .

Properties

IUPAC Name

2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13.2ClH.Hf/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDLUYCFDDVDOX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2Hf
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849395
Record name Hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33010-55-8
Record name Hafnium chloride 2-tert-butylcyclopenta-1,3-dien-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride
Reactant of Route 2
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride
Reactant of Route 3
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride
Reactant of Route 4
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride
Reactant of Route 5
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride
Reactant of Route 6
2-tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride

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